[2-(Thiophen-2-YL)ethyl](thiophen-3-ylmethyl)amine
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Overview
Description
2-(Thiophen-2-YL)ethylamine: is an organic compound that features two thiophene rings connected by an ethylamine bridge Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-YL)ethylamine typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Connecting the Thiophene Rings: The thiophene rings are then connected via an ethylamine bridge.
Industrial Production Methods: Industrial production of 2-(Thiophen-2-YL)ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes or tetrahydrothiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes and tetrahydrothiophenes.
Substitution: Various functionalized thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-(Thiophen-2-YL)ethylamine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)ethylamine involves its interaction with specific molecular targets. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the ethylamine bridge can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound, thiophene, is a simple five-membered ring containing sulfur.
2-Butylthiophene: A thiophene derivative used in the synthesis of anticancer agents.
2-Octylthiophene: Another thiophene derivative used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-(Thiophen-2-YL)ethylamine is unique due to the presence of two thiophene rings connected by an ethylamine bridge, which imparts distinct chemical and biological properties compared to simpler thiophene derivatives .
Properties
Molecular Formula |
C11H13NS2 |
---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H13NS2/c1-2-11(14-6-1)3-5-12-8-10-4-7-13-9-10/h1-2,4,6-7,9,12H,3,5,8H2 |
InChI Key |
OFXURXOFUVKCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=CSC=C2 |
Origin of Product |
United States |
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